molecular formula C17H14Cl2N2O B4153496 1-[3,5-Bis(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

1-[3,5-Bis(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B4153496
M. Wt: 333.2 g/mol
InChI Key: DYRCVZOHLWEVRH-UHFFFAOYSA-N
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Description

1-[3,5-Bis(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 4-chlorobenzaldehyde with acetylacetone in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazoles. Substitution reactions can introduce various functional groups, leading to a diverse range of pyrazole derivatives.

Scientific Research Applications

1-[3,5-Bis(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of acetyl and chlorophenyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole: Lacks the chlorophenyl groups, leading to different chemical and biological properties.

    3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole:

    1-acetyl-3,5-dimethyl-4,5-dihydro-1H-pyrazole: Contains methyl groups instead of chlorophenyl groups, resulting in different steric and electronic effects.

Uniqueness

1-[3,5-Bis(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone is unique due to the presence of both acetyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3,5-bis(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c1-11(22)21-17(13-4-8-15(19)9-5-13)10-16(20-21)12-2-6-14(18)7-3-12/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRCVZOHLWEVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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